molecular formula C25H20FNO4 B2688116 2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid CAS No. 2138359-36-9

2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Cat. No. B2688116
CAS RN: 2138359-36-9
M. Wt: 417.436
InChI Key: LHGYBZAADYHEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is a solid substance with a molecular weight of 353.41 . Another related compound, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, has a molecular weight of 353.42 .


Molecular Structure Analysis

The InChI code for “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) .


Physical And Chemical Properties Analysis

The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is a solid substance . Another related compound, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, has a storage temperature of 2-8°C .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is utilized to protect hydroxy-groups during the synthesis of complex molecules. This protective capability is significant for synthesizing sensitive molecular structures, such as octathymidylic acid fragments, where the Fmoc group can be removed conveniently without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Fluorescence Studies and Hybridization

Novel fluorophores related to the compound have been designed and synthesized for fluorescence studies in biological systems. These fluorophores exhibit good fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides, demonstrating the compound's potential in biochemistry and medicine (Singh & Singh, 2007).

Photolabile Protecting Group

Derivatives of this compound have been explored as photolabile protecting groups for carboxylic acids. These derivatives exhibit greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use and as caging groups for biological messengers (Fedoryak & Dore, 2002).

Fluorophore Formation in Histochemical Methods

In a related application, the formation of fluorophores from catecholamines and similar compounds in the glyoxylic acid fluorescence histochemical method has been investigated. This method demonstrates the compound's utility in the sensitive detection of biogenic monoamines, emphasizing its importance in neurochemistry and histochemistry (Lindvall, Björklund, & Svensson, 1974).

Synthesis of Oligomers

The compound has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers, incorporating N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, showcase the compound's utility in the efficient synthesis of biologically relevant oligomers (Gregar & Gervay-Hague, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear as it seems to be a research chemical. The Fmoc group is often used in peptide synthesis, so it might be used as a building block in the synthesis of more complex molecules .

Future Directions

These compounds are likely to be used in research, particularly in the field of peptide synthesis. The Fmoc group is a common protecting group in peptide synthesis, so these compounds might be used as building blocks in the synthesis of more complex molecules .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-22-10-9-15-11-12-27(13-20(15)23(22)24(28)29)25(30)31-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,21H,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYBZAADYHEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.